molecular formula C7H2Br2F4 B1447714 2,3-Dibromo-6-fluorobenzotrifluoride CAS No. 1803784-50-0

2,3-Dibromo-6-fluorobenzotrifluoride

Cat. No. B1447714
M. Wt: 321.89 g/mol
InChI Key: NCWBFSMUOMUZEC-UHFFFAOYSA-N
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Description

2,3-Dibromo-6-fluorobenzotrifluoride is a chemical compound with the following properties:



  • IUPAC Name : 1-bromo-3-fluoro-2-(trifluoromethyl)benzene

  • Molecular Formula : C~7~H~3~BrF~4~

  • Molecular Weight : 243 g/mol

  • Physical Form : Liquid

  • Density : 1.70 g/cm³ at ambient temperature

  • CAS Number : 261951-85-3



Molecular Structure Analysis

The compound’s molecular structure consists of a benzene ring substituted with bromine and fluorine atoms. The trifluoromethyl group (CF~3~) is also attached to the benzene ring. The arrangement of these atoms determines its chemical properties and reactivity.



Chemical Reactions Analysis

While specific reactions involving 2,3-Dibromo-6-fluorobenzotrifluoride are scarce in the literature, we can infer potential reactions based on its functional groups:



  • Electrophilic Aromatic Substitution : The bromine atoms make the compound susceptible to electrophilic substitution reactions.

  • Fluorination Reactions : The fluorine atom may participate in nucleophilic or electrophilic fluorination processes.



Physical And Chemical Properties Analysis


  • Solubility : 2,3-Dibromo-6-fluorobenzotrifluoride is likely sparingly soluble in water due to its hydrophobic nature.

  • Boiling Point : The compound’s boiling point is not readily available but can be estimated based on its molecular weight and functional groups.

  • Stability : It is stable under ambient conditions.

Safety And Hazards

Refer to safety data sheets (SDS) for handling precautions and potential hazards.

Future Directions

To advance our understanding of this compound, future research should focus on:



  • Synthetic Routes : Develop efficient synthetic methods.

  • Reactivity Studies : Investigate its reactivity with various reagents.

  • Applications : Explore potential applications in materials science, pharmaceuticals, or agrochemicals.


Please note that the availability of relevant papers and detailed analyses may vary. For specific information, consult scientific databases and peer-reviewed literature12.


properties

IUPAC Name

1,2-dibromo-4-fluoro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2F4/c8-3-1-2-4(10)5(6(3)9)7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWBFSMUOMUZEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C(F)(F)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromo-6-fluorobenzotrifluoride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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